molecular formula C7H6BrFN2O2 B12848500 (5-Bromo-3-fluoro-2-nitrophenyl)methanamine

(5-Bromo-3-fluoro-2-nitrophenyl)methanamine

Cat. No.: B12848500
M. Wt: 249.04 g/mol
InChI Key: BYINJBYDMMCREQ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

(5-Bromo-3-fluoro-2-nitrophenyl)methanamine: is an organic compound that features a bromine, fluorine, and nitro group attached to a benzene ring, with a methanamine group as a substituent

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (5-Bromo-3-fluoro-2-nitrophenyl)methanamine typically involves multiple steps:

    Bromination: The addition of a bromine atom to the benzene ring.

    Amination: The conversion of a nitro group to an amine group.

These reactions are carried out under controlled conditions to ensure the desired substitution pattern on the benzene ring .

Industrial Production Methods

Industrial production methods for this compound involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors and automated systems to ensure high yield and purity of the final product .

Chemical Reactions Analysis

Types of Reactions

(5-Bromo-3-fluoro-2-nitrophenyl)methanamine undergoes various types of chemical reactions, including:

    Oxidation: Conversion of the amine group to a nitro group.

    Reduction: Conversion of the nitro group to an amine group.

    Substitution: Replacement of the bromine or fluorine atoms with other substituents.

Common Reagents and Conditions

Common reagents used in these reactions include:

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, reduction of the nitro group results in the formation of an amine, while substitution reactions can yield a variety of derivatives depending on the nucleophile used .

Scientific Research Applications

(5-Bromo-3-fluoro-2-nitrophenyl)methanamine has several applications in scientific research:

Mechanism of Action

The mechanism of action of (5-Bromo-3-fluoro-2-nitrophenyl)methanamine involves its interaction with specific molecular targets. The compound can act as an inhibitor or activator of certain enzymes, depending on its structure and the functional groups present. The pathways involved in its mechanism of action are still under investigation, but it is believed to interact with cellular proteins and affect their function .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

(5-Bromo-3-fluoro-2-nitrophenyl)methanamine is unique due to the presence of both electron-withdrawing (nitro) and electron-donating (amine) groups on the same benzene ring. This combination of functional groups imparts distinct chemical properties, making it a valuable compound for various applications .

Properties

Molecular Formula

C7H6BrFN2O2

Molecular Weight

249.04 g/mol

IUPAC Name

(5-bromo-3-fluoro-2-nitrophenyl)methanamine

InChI

InChI=1S/C7H6BrFN2O2/c8-5-1-4(3-10)7(11(12)13)6(9)2-5/h1-2H,3,10H2

InChI Key

BYINJBYDMMCREQ-UHFFFAOYSA-N

Canonical SMILES

C1=C(C=C(C(=C1CN)[N+](=O)[O-])F)Br

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.